An In-depth Technical Guide to 3-Ethylbiphenyl: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Ethylbiphenyl: Structure, Properties, Synthesis, and Applications
Abstract
3-Ethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl class of compounds, characterized by two phenyl rings linked by a single carbon-carbon bond with an ethyl substituent at the meta-position of one ring. This guide provides a comprehensive technical overview of 3-Ethylbiphenyl, covering its fundamental chemical and physical properties, established synthetic methodologies, spectroscopic signature, chemical reactivity, and safety protocols. We delve into the causality behind synthetic choices, such as the preference for palladium-catalyzed cross-coupling reactions, and explore the molecule's reactivity in the context of electrophilic aromatic substitution. This document is intended to serve as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing both theoretical insights and practical, field-proven protocols.
Introduction: Understanding the Biphenyl Scaffold
Biphenyl and its derivatives are a cornerstone in modern organic chemistry and materials science. The unique electronic and structural properties of the biphenyl moiety—arising from the conjugated system across two phenyl rings—make it a privileged scaffold in the design of liquid crystals, advanced polymers, and biologically active molecules. The rotational freedom around the central C-C bond allows for conformational flexibility, which can be critical for molecular recognition in biological systems.
3-Ethylbiphenyl (CAS: 5668-93-9) is a specific, non-symmetrical derivative. The introduction of an ethyl group at the 3-position breaks the symmetry of the parent biphenyl molecule, influencing its physical properties like melting and boiling points and modulating its chemical reactivity. The ethyl group, being a weak electron-donating group, subtly alters the electronic landscape of the substituted ring, thereby directing the regioselectivity of further chemical transformations. Understanding these nuances is critical for its effective utilization as a synthetic intermediate.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its storage, handling, and application in reactions.
Nomenclature and Structure
The compound is systematically named based on IUPAC conventions, though several synonyms are used in commercial and laboratory settings.[1][2]
| Identifier | Value |
| IUPAC Name | 1-ethyl-3-phenylbenzene[1] |
| Synonyms | 3-Ethyl-1,1'-biphenyl, m-ethylbiphenyl[3][4] |
| CAS Number | 5668-93-9[2][5] |
| Molecular Formula | C₁₄H₁₄[1][2] |
| Molecular Weight | 182.26 g/mol [1][6] |
| InChIKey | HUXKTWJQSHBZIV-UHFFFAOYSA-N[2][5] |
The structure consists of two phenyl rings connected at the 1 and 1' positions, with an ethyl group (-CH₂CH₃) attached to the 3-position of one ring.
Caption: General workflow for the synthesis of 3-Ethylbiphenyl via Suzuki Coupling.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a self-validating system, designed for reproducibility. Each step includes checks and expected outcomes.
-
Reaction Setup (Inert Atmosphere):
-
To a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-ethylphenylboronic acid (1.0 eq), bromobenzene (1.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).
-
Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the organohalide can help drive the reaction to completion.
-
-
Addition of Reagents:
-
Add a suitable solvent system, typically a mixture of toluene (2 M concentration relative to the boronic acid) and a 2M aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system (e.g., toluene/water) is common and effective.
-
-
Reaction Execution:
-
Heat the vigorously stirred mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Trustworthiness: Monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products. A successful reaction will show the consumption of starting materials and the appearance of a new, less polar spot (the product) on the TLC plate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification:
-
The crude product is purified via flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) or by vacuum distillation to yield 3-Ethylbiphenyl as a clear oil.
-
Trustworthiness: Purification is validated by obtaining clean spectroscopic data (NMR) consistent with the target structure and a single peak on GC analysis.
-
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. The following data are characteristic of the 3-Ethylbiphenyl structure.
| Technique | Expected Signature |
| ¹H NMR | Aromatic Region (δ 7.2-7.6 ppm): A complex multiplet pattern corresponding to the 9 aromatic protons. Ethyl Group (Aliphatic Region): A quartet at ~δ 2.7 ppm (2H, -CH₂-) and a triplet at ~δ 1.3 ppm (3H, -CH₃-). The splitting pattern (quartet and triplet) is a definitive indicator of the ethyl group. |
| ¹³C NMR | Aromatic Region (δ 125-145 ppm): Multiple signals for the 12 aromatic carbons. The quaternary carbons involved in the biaryl linkage and the carbon attached to the ethyl group will have distinct chemical shifts. Aliphatic Region: Two signals expected around δ 29 ppm (-CH₂-) and δ 15 ppm (-CH₃-). |
| Infrared (IR) | C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=C stretch (aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A strong peak at m/z = 182, corresponding to the molecular weight. Major Fragment: A significant peak at m/z = 167, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for ethyl-substituted aromatics. |
Reactivity and Mechanistic Considerations
The chemical behavior of 3-Ethylbiphenyl is dominated by the aromatic character of its two phenyl rings.
Electrophilic Aromatic Substitution (SₑAr)
The biphenyl system is more reactive towards electrophiles than benzene itself. [7]This is because the first phenyl ring acts as an electron-donating group, activating the second ring. The ethyl group is also a weak activator and an ortho, para-director.
-
Directing Effects on the Substituted Ring: The ethyl group directs incoming electrophiles to the positions ortho (2- and 4-) and para (6-) to itself. Steric hindrance from the adjacent phenyl group may disfavor substitution at the 2-position.
-
Directing Effects on the Unsubstituted Ring: The ethyl-substituted phenyl ring as a whole activates the second (unsubstituted) ring, directing incoming electrophiles to its ortho (2'-) and para (4'-) positions.
The combination of these effects leads to a mixture of products, with substitution at the 4'- and 6-positions often being favored.
Caption: Regioselectivity in the electrophilic substitution of 3-Ethylbiphenyl.
Applications and Areas of Research
While not an end-product itself, 3-Ethylbiphenyl is a valuable building block.
-
Organic Intermediate: Its primary use is as an intermediate in the synthesis of more complex molecules. The biphenyl core can be further functionalized to create ligands for catalysis, components for organic light-emitting diodes (OLEDs), or liquid crystal displays.
-
Medicinal Chemistry: Substituted biphenyls are present in numerous pharmaceuticals (e.g., Valsartan, an angiotensin II receptor blocker). 3-Ethylbiphenyl can serve as a starting point or fragment for the synthesis of new drug candidates. Patents related to biphenyl structures often cite their potential in developing novel therapeutics. [1][8]
Safety, Handling, and Toxicology
Adherence to safety protocols is non-negotiable when handling any chemical. The GHS classification provides a standardized summary of the known hazards.
GHS Hazard Information
Aggregated GHS information indicates potential hazards, although some reports classify it as not meeting hazard criteria. [1]It is prudent to handle it as a hazardous substance.
| Hazard Class | Statement Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation [1] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation [1] |
| Hazardous to the Aquatic Environment | H400 / H410 | Very toxic to aquatic life with long lasting effects [1] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [9][10]Avoid breathing vapors or mist. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.
Conclusion
3-Ethylbiphenyl serves as a quintessential example of a substituted aromatic hydrocarbon, offering a rich platform for chemical exploration and application. Its synthesis is reliably achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction, a testament to the power of catalytic science. Its reactivity is a predictable consequence of the electronic interplay between its constituent functional groups. For the research scientist or drug development professional, a firm grasp of these principles—from its fundamental properties and synthesis to its reactivity and safe handling—is essential for leveraging this versatile molecule to its full potential in the creation of novel materials and medicines.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79752, 3-Ethylbiphenyl. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (n.d.). 3-Ethylbiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (n.d.). 3-Ethylbiphenyl. In NIST Chemistry WebBook (SI Units). Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (n.d.). Reaction thermochemistry data for 3-Ethylbiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). 3-Ethylbiphenyl (CAS 5668-93-9) Chemical & Physical Properties. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 3-ETHYLBIPHENYL. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 3-ETHYLBIPHENYL Overview. Retrieved from [Link]
-
Chemistry Simplified. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl. YouTube. Retrieved from [Link]
-
Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773591, Ethyl biphenyl-3-carboxylate. Retrieved from [Link]
-
Quora. (2020, September 10). Why is the order of reactivity to electrophilic substitution fluorene > biphenyl > benzene? Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
-
Pearson+. (2024, July 15). Biphenyl is two benzene rings joined by a single bond. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). GRIGNARD REACTION: SYNTHESIS OF TRIPHENYLCARBINOL. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]
- Schaller, C. P. (2020). 3-(Biphenyl)
- Callum, J., & Lowary, T. (2001).
-
Capot Chemical. (2025). Material Safety Data Sheet: 3-Ethyl-biphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79786, 4-Ethylbiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
- Verde-Sesto, E., et al. (2017).
Sources
- 1. 3-Ethylbiphenyl | C14H14 | CID 79752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethylbiphenyl [webbook.nist.gov]
- 3. 3-ETHYLBIPHENYL [drugfuture.com]
- 4. 3-ETHYLBIPHENYL | 5668-93-9 [chemicalbook.com]
- 5. 3-Ethylbiphenyl [webbook.nist.gov]
- 6. 3-Ethylbiphenyl (CAS 5668-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. quora.com [quora.com]
- 8. 4-Ethylbiphenyl | C14H14 | CID 79786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
